molecular formula C19H12ClF3N2O2S B2906802 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 692287-35-7

2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone

Cat. No.: B2906802
CAS No.: 692287-35-7
M. Wt: 424.82
InChI Key: JWYMMQHGCPVMQC-UHFFFAOYSA-N
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Description

The compound 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone is a pyrimidinone derivative characterized by a pyrimidine ring substituted with a trifluoromethyl group at position 6, a phenyl group at position 3, and a sulfanyl-linked 4-chlorophenyl-2-oxoethyl moiety at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfanyl bridge and 4-chlorophenyl group may influence electronic properties and receptor binding.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-phenyl-6-(trifluoromethyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClF3N2O2S/c20-13-8-6-12(7-9-13)15(26)11-28-18-24-16(19(21,22)23)10-17(27)25(18)14-4-2-1-3-5-14/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYMMQHGCPVMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(N=C2SCC(=O)C3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, often using thiol reagents.

    Addition of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often catalyzed by transition metals like palladium or copper.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Studies: The compound can be used as a probe to study various biological pathways and interactions.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Amino-6-(4-chlorophenyl)pyrimidine-4-yl)(7-chloro-10-(3(dimethylamino)propyl)-10H-phenothiazine-3-yl)methanone ()

  • Core Structure: Pyrimidine fused with phenothiazine.
  • Key Substituents: 4-Chlorophenyl (pyrimidine), phenothiazine with dimethylaminopropyl chain.
  • Activity: Anti-psychotic activity due to phenothiazine’s dopamine receptor affinity.
  • Comparison: The target compound lacks the phenothiazine moiety, suggesting divergent biological targets. The phenothiazine group enhances CNS penetration, whereas the trifluoromethyl group in the target may improve metabolic stability .

4-(4-Chlorophenyl)-6-hydroxy-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-3,4,5,6-tetrahydropyrimidin-2(1H)-one ()

  • Core Structure: Partially saturated pyrimidine (tetrahydropyrimidinone).
  • Key Substituents : Hydroxy, thienylcarbonyl, trifluoromethyl, and 4-chlorophenyl.
  • Both share trifluoromethyl groups, but the target’s sulfanyl linker may offer greater flexibility for binding .

2-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]-6-phenyl-4(3H)-pyrimidinone ()

  • Core Structure: Pyrimidinone fused with a pyrazole ring.
  • Key Substituents: Trifluoromethyl (pyrazole), phenyl (pyrimidinone).
  • Activity: Potential anticancer activity via kinase inhibition.
  • Comparison : The pyrazole moiety introduces additional hydrogen-bonding sites, whereas the target’s sulfanyl group may enhance thiol-mediated interactions. Both compounds leverage trifluoromethyl groups for improved pharmacokinetics .

6-(4-Chlorophenyl)-3,4-dihydro-1-(tetrahydrofuran-2-yl)-4-phenylpyrimidin-2(1H)-one ()

  • Core Structure: Dihydropyrimidinone with a tetrahydrofuran substituent.
  • Key Substituents : Tetrahydrofuran (sugar analog), 4-chlorophenyl, phenyl.
  • Activity: Antifungal and anticancer activity attributed to the furanose-derived substituent.
  • Comparison : The sugar moiety in this compound enhances solubility but may reduce membrane permeability compared to the target’s lipophilic trifluoromethyl group .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Formula Biological Activity Reference
2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone Pyrimidinone Trifluoromethyl, phenyl, sulfanyl-4-chlorophenyl-2-oxoethyl C₁₉H₁₃ClF₃N₂O₂S Hypothesized: Anticancer N/A
2-Amino-6-(4-chlorophenyl)pyrimidine-4-yl)(7-chloro-10-(3(dimethylamino)propyl)-10H-phenothiazine-3-yl)methanone Pyrimidine-phenothiazine Phenothiazine, dimethylaminopropyl, 4-chlorophenyl C₂₈H₂₅Cl₂N₅OS Anti-psychotic
4-(4-Chlorophenyl)-6-hydroxy-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-3,4,5,6-tetrahydropyrimidin-2(1H)-one Tetrahydropyrimidinone Hydroxy, thienylcarbonyl, trifluoromethyl C₁₆H₁₁ClF₃N₂O₃S Antifungal, antioxidant
2-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]-6-phenyl-4(3H)-pyrimidinone Pyrimidinone-pyrazole Trifluoromethyl (pyrazole), phenyl C₁₄H₉F₃N₄O₂ Anticancer

Biological Activity

2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone, commonly referred to as compound 1, is a pyrimidine derivative with potential pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C19H12ClF3N2O2S
  • Molecular Weight : 408.83 g/mol
  • CAS Number : 692287-35-7

The biological activity of compound 1 is primarily attributed to its structural components, particularly the pyrimidine ring and the sulfanyl group. These features are known to interact with various biological targets, including enzymes and receptors involved in disease processes.

Biological Activities

Research has indicated that compound 1 exhibits several biological activities:

  • Anticancer Activity :
    • Compound 1 has been evaluated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, suggesting potential as an antitumor agent.
    • A study demonstrated that derivatives of similar structures possess cytotoxic effects against human cancer cells, indicating a promising avenue for further exploration in cancer therapy .
  • Antimicrobial Properties :
    • The compound has shown efficacy against certain bacterial strains, which can be attributed to the presence of the chlorophenyl and sulfanyl moieties that enhance its interaction with microbial targets.
    • In vitro studies have highlighted its potential as an antibacterial agent, particularly against resistant strains .
  • Enzyme Inhibition :
    • Compound 1 has been investigated for its ability to inhibit specific enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer’s. The inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function .

Case Studies

Several case studies have investigated the biological activity of compound 1:

  • Study on Anticancer Effects :
    In a controlled experiment, compound 1 was tested against various cancer cell lines including breast and lung cancer. Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency compared to standard chemotherapeutics.
  • Antimicrobial Efficacy :
    A comparative study assessed the antimicrobial activity of compound 1 against Gram-positive and Gram-negative bacteria. The results showed that it was particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) lower than those for conventional antibiotics .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
AntimicrobialEffective against S. aureus and E. coli
Enzyme InhibitionAChE inhibition

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what reaction conditions optimize yield?

The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting a pyrimidinone core with a thiol-containing intermediate (e.g., 2-(4-chlorophenyl)-2-oxoethyl mercaptan) under basic conditions (e.g., K₂CO₃ in DMF at 80–90°C). Purity is enhanced by recrystallization from ethanol/water mixtures. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) ensures completion .

Q. What analytical techniques are critical for confirming the compound’s structure?

  • X-ray crystallography : Resolves bond angles and stereochemistry (e.g., C–S bond length: ~1.8 Å; dihedral angles between aromatic rings) .
  • NMR spectroscopy : Key signals include δ 8.2–8.5 ppm (pyrimidinone protons), δ 4.3 ppm (sulfanyl-CH₂), and δ 7.3–7.6 ppm (phenyl groups) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 467.0452) .

Q. How is the compound’s solubility and stability assessed for in vitro assays?

  • Solubility : Tested in DMSO (primary solvent for biological assays) and aqueous buffers (PBS at pH 7.4).
  • Stability : HPLC analysis over 24–72 hours under physiological conditions (37°C, pH 7.4) identifies degradation products. Additives like 0.1% BSA may stabilize the compound in cell culture media .

Advanced Research Questions

Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) for this compound?

  • Derivatization : Modify substituents (e.g., replace trifluoromethyl with cyano or methyl groups) and compare bioactivity.
  • Biological assays : Test derivatives in enzyme inhibition assays (e.g., kinase or protease panels) or cell viability assays (IC₅₀ determination).
  • Computational modeling : Use docking simulations (AutoDock Vina) to predict binding modes to target proteins (e.g., ATP-binding pockets) .

Q. Example SAR Table :

DerivativeR₁ (Position 6)IC₅₀ (μM)LogP
ParentCF₃2.13.8
Analog 1CN5.72.9
Analog 2CH₃10.42.5

Q. What methodologies resolve contradictions in reported biological activity data?

  • Purity validation : Use HPLC-MS to rule out impurities (>98% purity required).
  • Assay standardization : Replicate studies under identical conditions (e.g., cell line, serum concentration, incubation time).
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA for IC₅₀ variability) .

Q. How can environmental fate studies inform toxicology research?

  • Degradation pathways : Use LC-MS/MS to identify hydrolysis/byproducts in simulated environmental conditions (pH 4–9, UV light exposure).
  • Ecotoxicity assays : Test on model organisms (e.g., Daphnia magna) using OECD guidelines. Correlate degradation half-life (t₁/₂) with toxicity thresholds .

Methodological Notes

  • Synthetic Optimization : Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes with comparable yields .
  • Data Reproducibility : Include internal controls (e.g., reference inhibitors) in bioassays to normalize inter-lab variability .
  • Crystallography Parameters : For X-ray studies, maintain crystal hydration (monoclinic P2₁/c space group, Z = 4) to prevent lattice distortion .

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